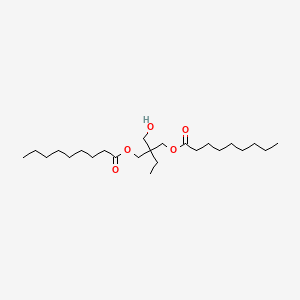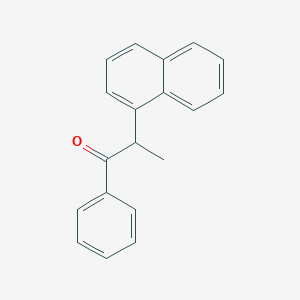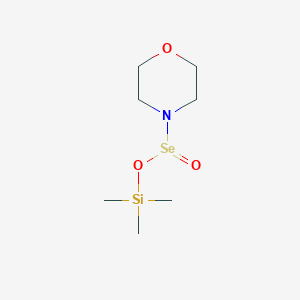
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers that are known for their strained ring structure, which imparts unique reactivity and properties to these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a silylating agent to form the oxetane ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized oxetanes.
Applications De Recherche Scientifique
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The strained ring structure of the oxetane ring makes it highly reactive, allowing it to participate in various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity, influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- (3S,4R)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
Uniqueness
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the methyl and trimethylsilyl groups can influence its chemical behavior, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
67354-21-6 |
|---|---|
Formule moléculaire |
C7H14O2Si |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
(3S,4R)-4-methyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-5-6(7(8)9-5)10(2,3)4/h5-6H,1-4H3/t5-,6+/m1/s1 |
Clé InChI |
FGLUFPSNUGKVSQ-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
SMILES canonique |
CC1C(C(=O)O1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




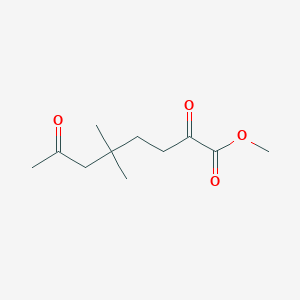
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)
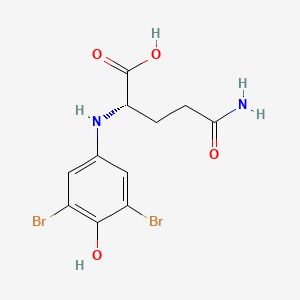
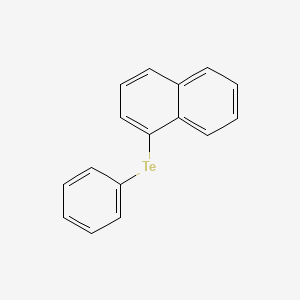
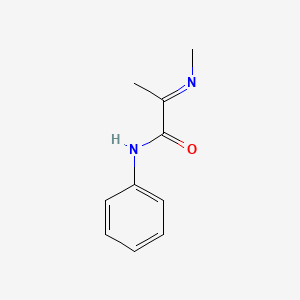


![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
